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molecular formula C6H9ClN2S B179851 N-((2-Chlorothiazol-5-yl)methyl)ethanamine CAS No. 120740-07-0

N-((2-Chlorothiazol-5-yl)methyl)ethanamine

Cat. No. B179851
M. Wt: 176.67 g/mol
InChI Key: GSTCXGLYLWATEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09386769B2

Procedure details

A 60˜70% aqueous solution of ethylamine (3.6 mL) and a 20% aqueous NaOH solution (8.0 mL) were added dropwise respectively into a solution of 2-chloro-5-chloromethylthiazole (3.40 g) in chloroform (40 mL), then benzyl triethyl ammonium chloride (0.1 g) was added. After stirring overnight at room temperature, the pH of the resulting mixture was adjusted to weak alkaline. The organic layer was separated while the aqueous layer was extracted with dichloromethane twice. The organic phases were combined, and dried over anhydrous sodium sulfate after washed with an iced aqueous sodium chloride solution twice, then remove the solvent under reduced pressure to obtain 2-chloro-5-ethylaminomethylthiazole 3.37 g as an oil in 95.2% purity. GC-MS: (M+) (EI, 70 eV, m/z) calc: 176. found: 176.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:3])[CH3:2].[OH-].[Na+].[Cl:6][C:7]1[S:8][C:9]([CH2:12]Cl)=[CH:10][N:11]=1>C(Cl)(Cl)Cl.[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1>[Cl:6][C:7]1[S:8][C:9]([CH2:12][NH:3][CH2:1][CH3:2])=[CH:10][N:11]=1 |f:1.2,5.6|

Inputs

Step One
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
3.6 mL
Type
reactant
Smiles
C(C)N
Name
Quantity
8 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3.4 g
Type
reactant
Smiles
ClC=1SC(=CN1)CCl
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated while the aqueous layer
EXTRACTION
Type
EXTRACTION
Details
was extracted with dichloromethane twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
WASH
Type
WASH
Details
after washed with an iced aqueous sodium chloride solution twice
CUSTOM
Type
CUSTOM
Details
remove the solvent under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1SC(=CN1)CNCC
Measurements
Type Value Analysis
AMOUNT: MASS 3.37 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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